Side-Chain Length: BBDap (5 Bonds) vs. BBAL (12 Bonds) — Structural Basis for Conformational Constraint
BBDap (target compound) possesses a side-chain bromoacetyl group separated from the Cα carbon by only 5 chemical bonds, compared to 12 bonds for Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), a previously reported heterotrifunctional amino acid developed for similar bromoacetyl insertion purposes [1]. The shorter spacer in BBDap was specifically designed to address limitations encountered with BBAL in the synthesis of 'constrained and especially cyclic analogues,' where the extended 12-bond BBAL side-chain restricted the achievable conformational geometry [1].
| Evidence Dimension | Side-chain spacer length (number of chemical bonds between Cα and bromoacetyl carbonyl carbon) |
|---|---|
| Target Compound Data | 5 bonds (BBDap) |
| Comparator Or Baseline | 12 bonds (BBAL, Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine) |
| Quantified Difference | 2.4-fold shorter spacer (5 vs. 12 bonds) |
| Conditions | Structural comparison derived from molecular design rationale (Bioconjugate Chem. 1995) |
Why This Matters
Procurement of BBDap over BBAL is mandatory for research programs requiring tight conformational constraint in cyclized or internally conjugated peptides, as the 5-bond spacer enables geometries unattainable with the longer BBAL scaffold.
- [1] Ivanov, B.; Grzesik, W.; Robey, F. A. Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-Containing Peptides Derived from Human Bone Sialoprotein. Bioconjugate Chem. 1995, 6 (3), 269–277. https://doi.org/10.1021/bc00033a006 View Source
